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These application notes provide an overview and detailed protocols for the use of quinoline-
based fluorophores in two-photon microscopy (TPM). Quinoline and its derivatives are a
versatile class of fluorescent probes well-suited for TPM due to their favorable photophysical
properties, including large two-photon absorption cross-sections and high quantum yields.[1]
Their applications are diverse, ranging from the visualization of subcellular organelles and the
sensing of intracellular ions and molecules to roles in photodynamic therapy and drug delivery.
[1][2] Two-photon microscopy offers significant advantages for live-cell and deep-tissue
imaging, such as increased penetration depth, reduced phototoxicity, and lower
autofluorescence, making the combination of quinoline probes and TPM a powerful tool in
biological research and drug development.[3][4]

Application 1: Imaging of Intracellular Viscosity

Changes in intracellular viscosity are associated with various physiological and pathological

processes, including apoptosis and diseases related to mitochondrial dysfunction. Quinoline-
based fluorescent probes that exhibit viscosity-sensitive fluorescence ("molecular rotors") are
valuable tools for monitoring these changes in real-time within living cells and tissues.[5][6][7]

Quantitative Data of Quinoline-Based Viscosity Probes
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Experimental Protocol: Two-Photon Imaging of

Mitochondrial Viscosity

This protocol describes the use of a quinoline-based fluorescent probe to visualize and quantify

viscosity changes in the mitochondria of living cells using two-photon microscopy.

Materials:

¢ Quinoline-based viscosity probe (e.g., QLS)

e Cell culture medium (e.g., DMEM)
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o Fetal bovine serum (FBS)

 Penicillin-Streptomycin solution

o Phosphate-buffered saline (PBS), pH 7.4

o Hela cells (or other suitable cell line)

o #1.5 glass-bottom dishes or coverslips[10]

o Dimethyl sulfoxide (DMSOQO)

o Two-photon microscope with a tunable femtosecond laser

e FLIM (Fluorescence Lifetime Imaging Microscopy) detection module (optional, for
guantitative analysis)[11][12]

Procedure:
e Cell Culture:

1. Culture HelLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
at 37°C in a humidified atmosphere with 5% CO2.

2. Seed the cells onto #1.5 glass-bottom dishes or coverslips at a density that will result in
60-80% confluency at the time of imaging.[13]

e Probe Preparation:

1. Prepare a stock solution of the quinoline-based viscosity probe (e.g., 1 mM) in high-quality,
anhydrous DMSO.

2. On the day of the experiment, dilute the stock solution in cell culture medium to the final
working concentration (typically 1-10 puM, but should be optimized for the specific probe).

e Cell Staining:

1. Remove the culture medium from the cells and wash once with pre-warmed PBS.
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2. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C. The
optimal incubation time should be determined empirically.

3. After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.

4. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

e Two-Photon Imaging:
1. Place the dish or coverslip onto the stage of the two-photon microscope.

2. Excite the probe using the appropriate two-photon excitation wavelength (e.g., 800-900
nm).[7]

3. Collect the fluorescence emission using a suitable bandpass filter.

4. Acquire images, ensuring to keep laser power as low as possible to minimize phototoxicity.
[14]

5. For quantitative analysis of viscosity, acquire FLIM data. The fluorescence lifetime of the
probe will correlate with the local viscosity.[11][12]

o Data Analysis:

1. Analyze the fluorescence intensity of the images to observe qualitative changes in
viscosity.

2. For FLIM data, use appropriate software to perform phasor analysis or fit the decay curves
to determine the fluorescence lifetime, which can then be correlated to viscosity values
using a calibration curve.[15][16]

Experimental Workflow for Viscosity Imaging
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Caption: Workflow for intracellular viscosity imaging.
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Application 2: Detection of Nitric Oxide (NO) in Live
Cells and Tissues

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes,
including neurotransmission and vasodilation.[17] Quinoline-based two-photon probes have
been developed for the sensitive and selective detection of NO in living cells and deep tissues,
enabling the study of its dynamic roles in these processes.[18][19]
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Experimental Protocol: NO Detection in Live Tissue
Slices

This protocol outlines the procedure for detecting NO in ex vivo tissue slices, such as from a rat
hippocampus, using a quinoline-based fluorescent probe and two-photon microscopy.[18]

Materials:

Quinoline-based NO probe (e.g., QNO)

Rat hippocampal tissue slices (or other tissue of interest)

Artificial cerebrospinal fluid (aCSF)

Carbogen gas (95% 02, 5% CO2)

NO donor (e.g., SNAP) or stimuli (e.g., NMDA)
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» NO synthase inhibitor (e.g., L-NAME)

e Two-photon microscope with a tunable femtosecond laser
Procedure:

» Tissue Slice Preparation:

1. Prepare acute tissue slices (e.g., 300 um thick) from the desired brain region using a
vibratome in ice-cold, carbogen-saturated aCSF.

2. Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour
before staining.

e Probe Loading:

1. Incubate the tissue slices in aCSF containing the quinoline-based NO probe (e.g., 10 uM
QNO) for 30-60 minutes at 37°C.

2. After incubation, transfer the slices to the recording chamber on the microscope stage,
continuously perfused with carbogenated aCSF.

e Two-Photon Imaging:
1. Excite the probe at its two-photon absorption maximum (e.g., 810 nm for QNO).[18]
2. Collect the emitted fluorescence in the appropriate range (e.g., 450-550 nm for QNO).[18]

3. Acquire baseline fluorescence images from the desired depth within the tissue (e.g., 90-
180 um).[18]

o Stimulation and Inhibition:
1. To induce NO production, add a stimulus to the perfusing aCSF (e.g., 1 mM NMDA).

2. Record the change in fluorescence intensity over time.
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3. To confirm the specificity of the probe for NO, pre-incubate a separate slice with an NO
synthase inhibitor (e.g., 100 uM L-NAME) before adding the stimulus and observe the
abrogation of the fluorescence increase.

e Image Analysis:

1. Quantify the average fluorescence intensity in regions of interest (ROIs) before and after
stimulation.

2. Express the change in fluorescence as a fold-increase or a percentage change from
baseline.

Signaling Pathway: NO-Mediated Vasodilation
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Caption: NO detection by a quinoline probe during vasodilation.
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Application 3: Monitoring Intracellular Free Zinc
lons (Zn?*)

Zinc is an essential metal ion involved in numerous biological processes, and its dysregulation
is linked to various diseases. Quinoline-based fluorescent probes offer high sensitivity and
selectivity for monitoring the dynamics of intracellular free Zn2* in real-time.[21][22]
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Experimental Protocol: Imaging Intracellular Zn%+

This protocol provides a general method for imaging fluctuations in intracellular free Zn2* in
cultured cells using a quinoline-based probe.

Materials:

Quinoline-based Zn2+ probe (e.g., QZn)

Cultured cells (e.g., HelLa)

Cell culture medium

PBS, pH 7.4
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#1.5 glass-bottom dishes

DMSO

Zinc salt solution (e.g., ZnCl2)

Zinc chelator (e.g., TPEN)

Two-photon microscope
Procedure:
o Cell Preparation:

1. Culture and seed cells on #1.5 glass-bottom dishes as described in the viscosity imaging
protocol.

e Probe Loading:
1. Prepare a stock solution of the Zn?* probe in DMSO.

2. Dilute the probe to a final concentration (e.g., 50-100 nM for some probes, but
optimization is required) in serum-free medium.[23]

3. Wash cells with PBS and incubate with the probe solution for 20-30 minutes at 37°C.
4. Wash the cells with PBS to remove excess probe and add fresh imaging medium.
e Two-Photon Imaging:

1. Acquire baseline fluorescence images using the appropriate two-photon excitation
wavelength (e.g., 820 nm for QZn).[22]

2. To observe an increase in intracellular Zn2*, add a zinc salt solution to the imaging
medium.

3. To observe a decrease in intracellular Zn2*, add a membrane-permeable zinc chelator like
TPEN.
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4. Record images over time to monitor the dynamics of Zn2*-induced fluorescence changes.

o Data Analysis:
1. Define ROIs within the cells and measure the mean fluorescence intensity over time.

2. Normalize the fluorescence intensity (F/Fo) to the baseline fluorescence (Fo) to quantify
the relative changes in Zn2* concentration.

Logical Relationship for Zn** Sensing
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Caption: Reversible binding of Zn2* to a quinoline probe.
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Application 4: Selective Detection of Lipid Droplets

Lipid droplets (LDs) are dynamic organelles involved in lipid storage and metabolism.[24] Multi-
photon fluorescent probes based on quinoline have been developed for the highly selective
imaging of LDs in living cells, offering advantages like deeper tissue penetration and lower
phototoxicity compared to one-photon probes.[1][25]

Quantitative Data of a Quinoline-Based Lipid Droplet
Probe
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Experimental Protocol: Staining Lipid Droplets in Live
Cells

This protocol describes a method for staining and imaging lipid droplets in live cultured cells
using a quinoline-based multi-photon probe.

Materials:

e Quinoline-based lipid droplet probe (e.g., L3 or similar)
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e Cultured cells (e.g., HelLa, 3T3-L1 adipocytes)
o Cell culture medium
« PBS, pH 7.4
o #1.5 glass-bottom dishes
« DMSO
» Fatty acid solution (e.g., 400 uM sodium oleate, optional for inducing LD formation)[13]
e Multi-photon microscope
Procedure:
e Cell Culture and LD Induction (Optional):
1. Culture cells on #1.5 glass-bottom dishes.

2. To increase the number and size of lipid droplets, incubate the cells in medium
supplemented with a fatty acid like sodium oleate for 12-24 hours prior to staining.[13]

e Cell Staining:
1. Prepare the quinoline probe working solution in culture medium from a DMSO stock.
2. Wash the cells with pre-warmed PBS.
3. Incubate the cells with the probe solution for approximately 30 minutes at 37°C.
4. Wash the cells twice with PBS to remove unbound probe.
5. Add fresh imaging medium to the cells.
e Multi-Photon Imaging:

1. Place the sample on the microscope stage.
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2. Excite the probe using the appropriate wavelength for two- or three-photon excitation.

3. Acquire images, focusing on the punctate structures within the cytoplasm characteristic of
lipid droplets.

4. Co-localization with a known lipid droplet stain (e.g., BODIPY 493/503) can be performed
to confirm specificity, though spectral overlap must be considered.[24]

Experimental Workflow for Lipid Droplet Imaging
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Caption: Workflow for multi-photon imaging of lipid droplets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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